molecular formula C22H42O2 B090614 Octadecyl methacrylate CAS No. 112-08-3

Octadecyl methacrylate

Cat. No.: B090614
CAS No.: 112-08-3
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
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Description

Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain alkyl ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is characterized by its hydrophobic properties, making it useful in various industrial applications, including coatings, adhesives, and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where it forms homopolymers or copolymers with other monomers. The compound can also undergo photopolymerization, which is initiated by light .

Common Reagents and Conditions:

    Free Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.

    Photopolymerization: Initiated by photoinitiators under UV light.

Major Products:

Scientific Research Applications

Octadecyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for octadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes radical polymerization, leading to the formation of a polymer backbone with octadecyl side chains. These side chains impart hydrophobicity and flexibility to the resulting polymer .

Comparison with Similar Compounds

    Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.

    Hexadecyl methacrylate: Another long-chain methacrylate with slightly different properties.

Uniqueness: Octadecyl methacrylate is unique due to its long alkyl chain, which provides superior hydrophobicity and flexibility compared to shorter-chain methacrylates. This makes it particularly valuable in applications requiring water resistance and durability .

Properties

IUPAC Name

octadecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGPNHSPWNGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25639-21-8
Record name Poly(octadecyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25639-21-8
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DSSTOX Substance ID

DTXSID6027975
Record name Stearyl methacrylate
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Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS]
Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Record name Stearyl methacrylate
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CAS No.

32360-05-7
Record name Stearyl methacrylate
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Record name Stearyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl methacrylate
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Record name Octadecyl methacrylate
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Record name STEARYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
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reactant
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55 g
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0.58 g
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68 g
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Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
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reactant
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40 g
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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